{1-[(4-Chlorophenyl)methyl]-5-methyl-1H-indol-3-yl}acetic acid
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Overview
Description
2-(1-(4-Chlorobenzyl)-5-methyl-1H-indol-3-yl)acetic acid is a synthetic organic compound that belongs to the indole family. It is characterized by the presence of a chlorobenzyl group attached to the indole ring, which is further substituted with a methyl group and an acetic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Chlorobenzyl)-5-methyl-1H-indol-3-yl)acetic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the indole derivative reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Acetic Acid Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-Chlorobenzyl)-5-methyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with substituted nucleophiles.
Scientific Research Applications
2-(1-(4-Chlorobenzyl)-5-methyl-1H-indol-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-(4-Chlorobenzyl)-5-methyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in key biological processes.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Intercalating into DNA strands, thereby affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A natural plant hormone with similar indole structure but different biological activities.
Indomethacin: A nonsteroidal anti-inflammatory drug with a similar indole core but different substituents and therapeutic applications.
Oxaprozin: Another nonsteroidal anti-inflammatory drug with structural similarities but distinct pharmacological properties.
Uniqueness
2-(1-(4-Chlorobenzyl)-5-methyl-1H-indol-3-yl)acetic acid is unique due to the presence of the chlorobenzyl group, which imparts specific chemical and biological properties
Properties
CAS No. |
147-44-4 |
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Molecular Formula |
C18H16ClNO2 |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]-5-methylindol-3-yl]acetic acid |
InChI |
InChI=1S/C18H16ClNO2/c1-12-2-7-17-16(8-12)14(9-18(21)22)11-20(17)10-13-3-5-15(19)6-4-13/h2-8,11H,9-10H2,1H3,(H,21,22) |
InChI Key |
LWTASERQKKFWBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2CC(=O)O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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